molecular formula C12H14N2O3 B1436507 Ethyl 3-oxo-2-(phenylhydrazono)butanoate CAS No. 60083-22-9

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Cat. No. B1436507
CAS RN: 60083-22-9
M. Wt: 234.25 g/mol
InChI Key: WGMOYLSNEVXNJG-ALCKFIOESA-N
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Description

Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.


Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-2-(phenylhydrazono)butanoate is 1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has a density of 1.1±0.1 g/cm3, a boiling point of 339.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.2±23.2 °C . The index of refraction is 1.535 .

Scientific Research Applications

Structural Analysis and Synthesis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been the subject of various structural analyses and synthesis studies. For instance, a new compound was synthesized using ethyl 3-oxo-2-(phenylhydrazono)butanoate, and its structure was analyzed using X-ray diffraction, revealing a monoclinic P21 space group with detailed cell parameters (Wu, 2014). Additionally, condensation reactions involving this compound have led to the synthesis of specific pyrazolone structures stabilized by strong intramolecular hydrogen bonds (Liu et al., 2007).

Inhibition of Sortase A Transpeptidase

Research has identified ethyl 3-oxo-2-(phenylhydrazono)butanoate as a potential inhibitor of sortase A transpeptidase, which plays a role in tackling Gram-positive pathogens. Its derivatives showed promising antibiofilm activity against various Staphylococcus species (Maggio et al., 2016).

Reactivity Studies

Studies on the reactivity of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted. For example, its reaction with singlet oxygen yields 2-oxo-3-(phenylhydrazono)-butanoic acid, suggesting its potential as an antioxidant drug in medical applications (Amekura et al., 2022).

Antimicrobial Activity

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been used in the synthesis of compounds with observed antimicrobial activity. These compounds were tested against various bacteria and fungi, demonstrating significant activity (Sarvaiya et al., 2019).

Heterocyclization Reactions

The compound has been involved in heterocyclization reactions, leading to the formation of thiadiazolotriazinediones and thiatriazinothioxapyridazines, suggesting its utility in the synthesis of diverse heterocyclic compounds (Dhar & Daniel, 1991).

Crystal Structure and Computational Studies

The crystal structure and computational studies of derivatives of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted, revealing details about molecular interactions and energy frameworks, contributing to the understanding of its chemical properties (M. et al., 2022).

Electrochemical Oxidation

Electrochemical oxidation studies of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been performed, indicating its potential applications in electrochemical processes and possibly in the development of electrochemical sensors (Goyal et al., 1987).

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOYLSNEVXNJG-ALCKFIOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-2-(phenylhydrazono)butanoate
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Ethyl 3-oxo-2-(phenylhydrazono)butanoate
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Ethyl 3-oxo-2-(phenylhydrazono)butanoate
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Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Reactant of Route 6
Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Citations

For This Compound
8
Citations
YH Liu, Y Zhao, XL Liu, BW Tong, J Ye - … Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C18H16N4OS2, has been synthesized by the condensation reaction of ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate. The pyrazolone …
Number of citations: 4 scripts.iucr.org
E Abdelghani, WS Shehab, M El-Mobayed… - … Journal of Basic and …, 2012 - researchgate.net
One-pot reaction of 1 with ethyl cyanoacetate and/or benzylidenemalono-nitrile afforded pyridazine derivatives 2 and 3, respectively. Compound 2 was subjected to some reactions to …
Number of citations: 1 www.researchgate.net
S Al-Mousawi, AZ Elassar… - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis

Heating diazoaminobenzene with active methylene compounds 1–3 in microwave oven in acetic acid, in the presence of hydrochloric acid, afforded the …

Number of citations: 23 www.tandfonline.com
NA Abdelriheem, AMM Mohamed, AO Abdelhamid - Molecules, 2017 - mdpi.com
In this study, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, was reacted with Thiosemicarbazide, alkyl carbodithioate and benzaldehyde to give thiosemicarbazone, …
Number of citations: 23 www.mdpi.com
AO Abdelhamid, NA Abdel-Riheem, TT El-Idreesy… - Int. J, 2013 - researchgate.net
In recent years in various publications, certain compounds having a 1, 2, 3-triazole nucleus have been reported as antibacterials [1], antifungals [2], antivirals [3], anti-inflammatories, …
Number of citations: 5 www.researchgate.net
MA El‐Apasery - Journal of applied polymer science, 2008 - Wiley Online Library
The one‐pot synthesis of some azo disperse dyes were carried by heating of aniline, sodium nitrite, potassium hydrogen sulfate with active methylene compounds under focused …
Number of citations: 32 onlinelibrary.wiley.com
MD Reddy, ARG Prasad, YN Spoorthy… - Journal of Applied …, 2013
Number of citations: 2
MRD Reddy, ARG Prasad, Y Narasimha…
Number of citations: 0

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